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Compound of Interest

Compound Name:
2,2-Dimethylchroman-7-

carbaldehyde

Cat. No.: B15302937

Get Quote

CAS Number: 881657-09-6
Chemical Identity & Physicochemical Properties[1]
[2]
2,2-Dimethylchroman-7-carbaldehyde (systematically 2,2-dimethyl-3,4-dihydro-2H-1-

benzopyran-7-carbaldehyde) is a bicyclic heterocyclic aldehyde. Unlike its more common

regioisomer, the 6-carbaldehyde (CAS 61370-75-0), the 7-isomer allows for substitution

patterns critical for specific Structure-Activity Relationship (SAR) studies in drug discovery.
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Property Specification

CAS Number 881657-09-6

IUPAC Name
2,2-Dimethyl-3,4-dihydro-2H-chromene-7-

carbaldehyde

Molecular Formula C₁₂H₁₄O₂

Molecular Weight 190.24 g/mol

SMILES CC1(C)CCC2=C(O1)C=C(C=O)C=C2

Appearance Pale yellow oil or low-melting solid

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Key Functional Groups Aldehyde (C-7), Cyclic Ether (Pyran ring)

Synthesis Strategy: Overcoming Regioselectivity
Challenges
The Regioselectivity Problem
A common error in synthesizing this compound is attempting the direct Vilsmeier-Haack

formylation of 2,2-dimethylchroman.

Mechanism: The ether oxygen at position 1 is a strong ortho/para director.

Outcome: Electrophilic attack occurs predominantly at the C-6 position (para to the oxygen),

yielding the 6-carbaldehyde isomer.

Solution: To target the C-7 position, an indirect route utilizing a lithium-halogen exchange on

a pre-functionalized precursor (7-bromo-2,2-dimethylchroman) is required.

Recommended Pathway: The Lithiation-Formylation
Protocol
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This protocol ensures 100% regiocontrol by installing the aldehyde exactly where the bromine

atom was positioned.

Step 1: Chroman Ring Formation
Reaction of 3-bromophenol with isoprene (or 3-methyl-2-buten-1-ol) under acidic catalysis. The

meta-bromo substituent directs the cyclization to the less sterically hindered position, favoring

the formation of the 7-bromo isomer.

Step 2: Formylation via Lithiation
The 7-bromo intermediate is treated with n-Butyllithium (n-BuLi) to generate the aryl lithium

species, which is then quenched with

-Dimethylformamide (DMF) to yield the target aldehyde.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis pathway avoiding C-6 formylation by using a brominated

precursor.
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Detailed Experimental Protocol
Objective: Synthesis of 2,2-Dimethylchroman-7-carbaldehyde via 7-bromo-2,2-

dimethylchroman.

Phase 1: Preparation of 7-Bromo-2,2-dimethylchroman
Reagents: 3-Bromophenol (1.0 eq), 3-Methyl-2-buten-1-ol (1.2 eq), Orthophosphoric acid

(cat.), Toluene (Solvent).

Procedure:

Dissolve 3-bromophenol in toluene under

atmosphere.

Add orthophosphoric acid and heat to reflux.

Add 3-methyl-2-buten-1-ol dropwise over 2 hours.

Reflux for an additional 4 hours.

Workup: Cool, wash with saturated

, then brine. Dry organic layer over

and concentrate.

Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5) to isolate the 7-

bromo isomer from minor byproducts.

Phase 2: Lithiation and Formylation[4]
Reagents: 7-Bromo-2,2-dimethylchroman (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes),

Anhydrous DMF (1.5 eq), Dry THF.

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 7-bromo-2,2-

dimethylchroman and dissolve in anhydrous THF.
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Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control

prevents benzyne formation or polymerization.

Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Stir at -78°C for 1 hour.

The solution typically turns yellow/orange.[1]

Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm

to 0°C over 1 hour.

Hydrolysis: Quench with saturated aqueous

.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

Isolation: Dry over

, filter, and concentrate in vacuo.

Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure aldehyde

as a pale yellow oil.

Applications in Drug Discovery[1]
The 2,2-dimethylchroman-7-carbaldehyde scaffold is a "privileged structure" in medicinal

chemistry, serving as a bioisostere for various aromatic aldehydes.

Cannabinoid Receptor Ligands
The 7-substituted chroman ring mimics the phenolic A-ring of THC.

Workflow: The aldehyde is converted via Wittig olefination or Grignard addition to generate

lipophilic side chains required for CB1/CB2 receptor affinity.

Significance: 7-substitution often improves selectivity for CB2 (peripheral) over CB1 (central),

reducing psychoactive side effects.

Potassium Channel Openers
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Analogues of Cromakalim typically utilize a 6-substituted benzopyran. However, shifting the

substituent to the 7-position (using this aldehyde) allows researchers to probe the binding

pocket's steric tolerance, often resulting in compounds with altered tissue selectivity (e.g.,

vascular vs. bronchial smooth muscle).

Retinoid Analogues
Used as a rigid cyclic core to replace the trimethylcyclohexenyl ring in retinoic acid derivatives,

enhancing metabolic stability against oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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